molecular formula C9H8N4O3 B2401735 5-methyl-1-(6-oxo-1,6-dihydropyridazin-3-yl)-1H-pyrazole-4-carboxylic acid CAS No. 956191-70-1

5-methyl-1-(6-oxo-1,6-dihydropyridazin-3-yl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B2401735
CAS No.: 956191-70-1
M. Wt: 220.188
InChI Key: BEWZIULCPLUCNW-UHFFFAOYSA-N
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Description

5-methyl-1-(6-oxo-1,6-dihydropyridazin-3-yl)-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C9H8N4O3 and its molecular weight is 220.188. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Transformations

  • Research has explored the synthesis and transformations of derivatives of related compounds, such as 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acids. These studies involve the synthesis of methyl esters and their functional derivatives, leading to further transformations and introducing new residues into the oxazole ring (Prokopenko, Pil'o, Vasilenko, & Brovarets, 2010).

Antibacterial Activity

  • Compounds related to 5-methyl-1-(6-oxo-1,6-dihydropyridazin-3-yl)-1H-pyrazole-4-carboxylic acid, specifically 1H-pyrazole-3-carboxylic acid derivatives, have been synthesized and evaluated for their antibacterial activities against various microorganisms. These studies demonstrate the potential of these compounds as inhibitors of bacterial growth (Akbas, Berber, Şener, & Hasanov, 2005).

Cytotoxic Activity

  • Studies on platinum(II), palladium(II), and copper(II) complexes with ligands derived from similar compounds have shown cytotoxic activities. These findings suggest potential applications in cancer research and treatment (Budzisz et al., 2010).

Anticancer Properties

  • Pyrazole derivatives, structurally related to the compound , have been extensively studied for their anticancer properties. These studies include the design, synthesis, and evaluation of derivatives with significant antiproliferative activity (Jose, 2017).

Structural and Spectral Investigations

  • Research on compounds like 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid has involved detailed experimental and theoretical studies, including characterizations using NMR, FT-IR spectroscopy, and X-ray diffraction. These studies provide insights into the molecular structure and properties of these compounds (Viveka et al., 2016).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-methyl-1-(6-oxo-1,6-dihydropyridazin-3-yl)-1H-pyrazole-4-carboxylic acid involves the reaction of 5-methyl-1H-pyrazole-4-carboxylic acid with 3-aminocrotonic acid followed by cyclization with acetic anhydride and sodium acetate to form 5-methyl-1-(6-oxo-1,6-dihydropyridazin-3-yl)-1H-pyrazole-4-acetic acid. This intermediate is then hydrolyzed to yield the final product, 5-methyl-1-(6-oxo-1,6-dihydropyridazin-3-yl)-1H-pyrazole-4-carboxylic acid.", "Starting Materials": [ "5-methyl-1H-pyrazole-4-carboxylic acid", "3-aminocrotonic acid", "acetic anhydride", "sodium acetate", "water", "ethanol" ], "Reaction": [ "Step 1: 5-methyl-1H-pyrazole-4-carboxylic acid is reacted with 3-aminocrotonic acid in the presence of water and ethanol to form 5-methyl-1-(3-aminocrotonyl)-1H-pyrazole-4-carboxylic acid.", "Step 2: The intermediate from step 1 is then reacted with acetic anhydride and sodium acetate in ethanol to form 5-methyl-1-(6-oxo-1,6-dihydropyridazin-3-yl)-1H-pyrazole-4-acetic acid.", "Step 3: The final product, 5-methyl-1-(6-oxo-1,6-dihydropyridazin-3-yl)-1H-pyrazole-4-carboxylic acid, is obtained by hydrolysis of the intermediate from step 2 using water and ethanol." ] }

CAS No.

956191-70-1

Molecular Formula

C9H8N4O3

Molecular Weight

220.188

IUPAC Name

5-methyl-1-(6-oxo-1H-pyridazin-3-yl)pyrazole-4-carboxylic acid

InChI

InChI=1S/C9H8N4O3/c1-5-6(9(15)16)4-10-13(5)7-2-3-8(14)12-11-7/h2-4H,1H3,(H,12,14)(H,15,16)

InChI Key

BEWZIULCPLUCNW-UHFFFAOYSA-N

SMILES

CC1=C(C=NN1C2=NNC(=O)C=C2)C(=O)O

solubility

not available

Origin of Product

United States

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